molecular formula C12H8ClNO B1505032 2-Chloro-6-phenylpyridine-4-carbaldehyde CAS No. 881402-38-6

2-Chloro-6-phenylpyridine-4-carbaldehyde

Cat. No.: B1505032
CAS No.: 881402-38-6
M. Wt: 217.65 g/mol
InChI Key: OKEUFBMZLYKVAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-6-phenylpyridine-4-carbaldehyde is a chemical compound belonging to the class of organic compounds known as pyridine derivatives. It features a pyridine ring substituted with a chlorine atom at the 2-position, a phenyl group at the 6-position, and a formyl group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Vilsmeier-Haack Reaction: One common synthetic route involves the Vilsmeier-Haack reaction, where 2-chloro-6-phenylpyridine is reacted with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 4-position.

  • Chlorination and Formylation:

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the chlorine atom, with nucleophiles like hydroxide (OH-) or alkoxides.

Common Reagents and Conditions:

  • Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.

  • Reduction: LiAlH4, NaBH4, in anhydrous ether or THF.

  • Substitution: NaOH, KOH, in aqueous or alcoholic solutions.

Major Products Formed:

  • Oxidation: 2-chloro-6-phenylpyridine-4-carboxylic acid.

  • Reduction: 2-chloro-6-phenylpyridine-4-methanol.

  • Substitution: 2-hydroxy-6-phenylpyridine-4-carbaldehyde.

Scientific Research Applications

2-Chloro-6-phenylpyridine-4-carbaldehyde is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate its interactions with various biomolecules and cellular pathways.

  • Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-chloro-6-phenylpyridine-4-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition. The exact molecular pathways involved would vary based on the biological context and the specific reactions it undergoes.

Comparison with Similar Compounds

  • 2-Chloro-6-phenylpyridine-3-carbaldehyde

  • 2-Chloro-6-phenylpyridine-5-carbaldehyde

  • 2-Chloro-6-phenylpyridine

Uniqueness: 2-Chloro-6-phenylpyridine-4-carbaldehyde is unique due to the specific positioning of its substituents, which influences its reactivity and biological activity

Properties

IUPAC Name

2-chloro-6-phenylpyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-12-7-9(8-15)6-11(14-12)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEUFBMZLYKVAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30700627
Record name 2-Chloro-6-phenylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881402-38-6
Record name 2-Chloro-6-phenylpyridine-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30700627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLORO-6-PHENYLISONICOTINALDEHYDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-phenylpyridine-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-phenylpyridine-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
2-Chloro-6-phenylpyridine-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
2-Chloro-6-phenylpyridine-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
2-Chloro-6-phenylpyridine-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
2-Chloro-6-phenylpyridine-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.